Cas no 327175-54-2 (ethyl 4-phenylpiperidine-3-carboxylate)

ethyl 4-phenylpiperidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-phenylpiperidine-3-carboxylate
- Ethyl 4-phenyl-3-piperidinecarboxylate
- 4-Phenyl-piperidine-3-carboxylic acid ethyl ester
- 749192-64-1
- (3R,4R)-ethyl4-phenylpiperidine-3-carboxylate
- CHEMBL313981
- SCHEMBL6029174
- DTXSID40623671
- DB-012382
- ethyl4-phenylpiperidine-3-carboxylate
- 327175-54-2
- AKOS015969555
- BDBM50071690
- DB-011702
- cis-ethyl 4-phenylpiperidine-3-carboxylate
- DB-370420
-
- MDL: MFCD18434495
- インチ: InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-15-9-8-12(13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3
- InChIKey: KKESSUGZTMZMJU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 233.141578849Da
- どういたいしつりょう: 233.141578849Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.3Ų
ethyl 4-phenylpiperidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K05038-5g |
ethyl 4-phenylpiperidine-3-carboxylate |
327175-54-2 | >95% | 5g |
$1150 | 2024-06-05 | |
eNovation Chemicals LLC | K05038-1g |
ethyl 4-phenylpiperidine-3-carboxylate |
327175-54-2 | >95% | 1g |
$388 | 2025-02-20 | |
eNovation Chemicals LLC | K05038-5g |
ethyl 4-phenylpiperidine-3-carboxylate |
327175-54-2 | >95% | 5g |
$1150 | 2025-02-20 | |
eNovation Chemicals LLC | K05038-1g |
ethyl 4-phenylpiperidine-3-carboxylate |
327175-54-2 | >95% | 1g |
$388 | 2024-06-05 | |
eNovation Chemicals LLC | K05038-1g |
ethyl 4-phenylpiperidine-3-carboxylate |
327175-54-2 | >95% | 1g |
$388 | 2025-02-27 | |
eNovation Chemicals LLC | K05038-5g |
ethyl 4-phenylpiperidine-3-carboxylate |
327175-54-2 | >95% | 5g |
$1150 | 2025-02-27 |
ethyl 4-phenylpiperidine-3-carboxylate 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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10. Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
ethyl 4-phenylpiperidine-3-carboxylateに関する追加情報
Introduction to Ethyl 4-phenylpiperidine-3-carboxylate (CAS No. 327175-54-2)
Ethyl 4-phenylpiperidine-3-carboxylate, identified by its CAS number 327175-54-2, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the piperidine class, which is widely recognized for its diverse biological activities and potential applications in drug development. The structural features of ethyl 4-phenylpiperidine-3-carboxylate make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The chemical structure of ethyl 4-phenylpiperidine-3-carboxylate consists of a piperidine ring substituted with a phenyl group at the 4-position and a carboxylate ester at the 3-position. This unique arrangement contributes to its distinct chemical properties and reactivity, making it a versatile building block in organic synthesis. The presence of the ester group also allows for further functionalization, enabling the creation of more complex derivatives with tailored biological activities.
In recent years, there has been growing interest in piperidine derivatives due to their potential as therapeutic agents. Studies have demonstrated that compounds containing the piperidine scaffold exhibit a wide range of biological effects, including analgesic, antipsychotic, and anti-inflammatory properties. Ethyl 4-phenylpiperidine-3-carboxylate, in particular, has shown promise in preclinical studies as a precursor for developing novel drugs targeting central nervous system disorders.
One of the most compelling aspects of ethyl 4-phenylpiperidine-3-carboxylate is its role in the synthesis of small molecule inhibitors. These inhibitors have been extensively studied for their ability to modulate various biological pathways, making them attractive candidates for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. The compound's structural flexibility allows chemists to modify its core framework, leading to the development of highly specific and potent inhibitors.
The pharmaceutical industry has leveraged ethyl 4-phenylpiperidine-3-carboxylate to develop novel therapeutic agents that address unmet medical needs. For instance, researchers have utilized this compound to create derivatives with enhanced binding affinity to target proteins, improving drug efficacy and reducing side effects. Additionally, its role in peptidomimetics has been explored, where it serves as a key intermediate in designing molecules that mimic peptide sequences without their inherent drawbacks.
Advances in synthetic methodologies have further enhanced the utility of ethyl 4-phenylpiperidine-3-carboxylate. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient and scalable production of this compound, facilitating its use in large-scale drug development programs. These innovations have not only improved yield but also reduced costs, making it more accessible for industrial applications.
The biological activity of ethyl 4-phenylpiperidine-3-carboxylate has been thoroughly investigated in various preclinical models. Studies have revealed its potential as an antagonist for certain neurotransmitter receptors, which could lead to new treatments for conditions like anxiety and depression. Furthermore, its interaction with enzymes involved in metabolic pathways has been explored, suggesting possible applications in managing metabolic disorders.
Recent research has also highlighted the compound's role in developing antiviral agents. The unique structural features of ethyl 4-phenylpiperidine-3-carboxylate allow it to interfere with viral replication mechanisms, offering a promising approach to combat emerging infectious diseases. This has prompted further investigation into its derivatives as potential candidates for antiviral therapies.
The safety profile of ethyl 4-phenylpiperidine-3-carboxylate is another critical aspect that has been examined extensively. Preclinical toxicology studies have provided valuable insights into its potential side effects and dosage considerations. These findings are crucial for ensuring that any future drug candidates derived from this compound are safe and effective for human use.
In conclusion, ethyl 4-phenylpiperidine-3-carboxylate (CAS No. 327175-54-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activity make it a valuable tool for creating novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methods, this compound is poised to play an increasingly important role in the future of medicine.
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